2-Fluoro-5-(trifluoromethoxy)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

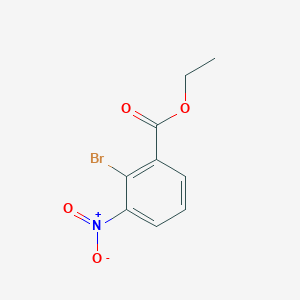

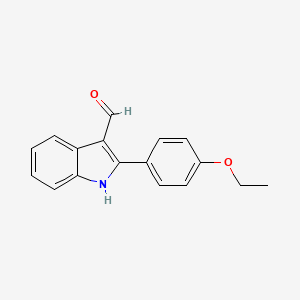

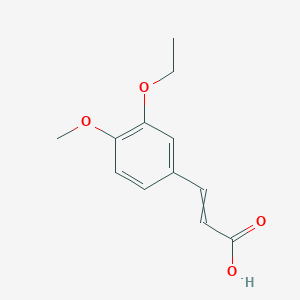

“2-Fluoro-5-(trifluoromethoxy)benzylamine” is a chemical compound with the molecular formula C8H7F4NO . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(trifluoromethoxy)benzylamine” consists of a benzylamine core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C8H7F4NO/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3H,4,13H2 .

Applications De Recherche Scientifique

Catalysis and Fluorination Techniques

2-Fluoro-5-(trifluoromethoxy)benzylamine has been utilized in various catalysis and fluorination processes. One notable application involves the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, where the use of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, offering a pathway to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Radiolabeled Compounds

Another research domain involves the synthesis of radiolabeled compounds, such as [18F]-labeled 2′-deoxy-2′-fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU), which highlights the role of 2-fluoro-5-(trifluoromethoxy)benzylamine derivatives in the development of diagnostic and therapeutic agents. This synthesis approach facilitates the generation of compounds with significant radiochemical yield and purity, demonstrating the compound's importance in pharmaceutical and medical research (Alauddin, Conti, & Fissekis, 2002).

Nucleophilic Cyclization and Synthesis of Heterocycles

The compound also finds application in the synthesis of heterocycles through nucleophilic cyclization processes. For instance, β,β-difluorostyrenes undergo intramolecular nucleophilic substitution, leading to the production of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene in high yields. This showcases the compound's utility in creating fluorinated heterocycles, which are valuable in the development of new materials and active pharmaceutical ingredients (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Development of New Organic Reagents

Research has also led to the development of new reagents and methodologies for introducing trifluoromethoxy groups into organic molecules. The creation of fluoroalkyl amino reagents from commercially available trifluoromethyl trifluorovinyl ether via hydroamination reactions exemplifies the compound's role in enabling new synthetic pathways for medicinal and agricultural chemistry (Schmitt, Bouvet, Pégot, Panossian, Vors, Magnier, & Leroux, 2017).

Trifluoromethoxylation and Drug Development

Moreover, the compound is pivotal in trifluoromethoxylation reactions, which are crucial for the development of new drugs and agrochemicals due to the electron-withdrawing nature and high lipophilicity of trifluoromethoxy groups. This has led to advancements in synthesizing trifluoromethoxylated organic molecules, overcoming challenges associated with the decomposition of trifluoromethoxide anion and β-fluoride elimination from transition-metal–trifluoromethoxide complexes (Guo, Cong, Guo, Wang, & Tang, 2017).

Safety And Hazards

“2-Fluoro-5-(trifluoromethoxy)benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLPGBRZXRZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395768 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethoxy)benzylamine | |

CAS RN |

886498-13-1 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)